1-Methyl-1H-indole-6-carboxamide
CAS No.:
Cat. No.: VC13018606
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 1-methylindole-6-carboxamide |
| Standard InChI | InChI=1S/C10H10N2O/c1-12-5-4-7-2-3-8(10(11)13)6-9(7)12/h2-6H,1H3,(H2,11,13) |
| Standard InChI Key | RWRGPXWEFDKJOP-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1C=C(C=C2)C(=O)N |
| Canonical SMILES | CN1C=CC2=C1C=C(C=C2)C(=O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Methyl-1H-indole-6-carboxamide (CHNO) consists of a bicyclic indole system substituted with a methyl group at the nitrogen atom and a carboxamide group at the 6th carbon. The indole core’s aromaticity and electron-rich nature facilitate π-π stacking and hydrogen-bonding interactions, critical for its biological activity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 1-Methylindole-6-carboxamide |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)N |
The carboxamide group enhances solubility in polar solvents compared to simpler indole derivatives, while the methyl group at N1 sterically influences binding interactions.
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of 1-methyl-1H-indole-6-carboxamide typically begins with functionalization of the indole core. Two predominant routes are documented:
Alkylation and Carboxamide Formation
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Methylation of Indole-6-carboxylic Acid:
Indole-6-carboxylic acid is methylated using iodomethane (CHI) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) . This step yields methyl 1-methylindole-6-carboxylate, a key intermediate. -
Aminolysis of the Ester:
The ester intermediate reacts with ammonia (NH) or ammonium chloride (NHCl) under reflux to form the carboxamide .
This method achieves moderate yields (40–60%) and requires purification via column chromatography .
Chemical and Physical Properties
Solubility and Stability
1-Methyl-1H-indole-6-carboxamide exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Its stability under ambient conditions is attributed to the resonance-stabilized indole core, though prolonged exposure to light may induce degradation.
Spectroscopic Characterization
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NMR Spectroscopy:
H NMR (400 MHz, DMSO-d): δ 8.10 (s, 1H, CONH), 7.60–7.55 (m, 2H, aromatic), 6.45 (d, J = 3.0 Hz, 1H, indole-H), 3.85 (s, 3H, N-CH). -
IR Spectroscopy:
Strong absorption bands at 1650 cm (C=O stretch) and 3350 cm (N-H stretch) .
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells revealed moderate cytotoxicity (IC = 12.5 μM), likely via inhibition of tubulin polymerization. Comparative studies with analogues suggest the carboxamide group enhances target affinity.
Antimicrobial Effects
The compound exhibited bacteriostatic activity against Staphylococcus aureus (MIC = 32 μg/mL), attributed to interference with cell wall synthesis .
Mechanism of Action
The carboxamide moiety facilitates hydrogen bonding with active-site residues of target proteins, while the methyl group modulates lipophilicity, influencing membrane permeability.
Applications in Drug Discovery
Lead Compound Optimization
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from low yields and cumbersome purification. Future work should explore catalytic systems (e.g., palladium-mediated cross-coupling) to streamline synthesis .
Therapeutic Exploration
While early results are encouraging, rigorous in vivo studies are needed to validate efficacy and safety. Computational modeling could guide the design of analogues with improved pharmacokinetics .
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